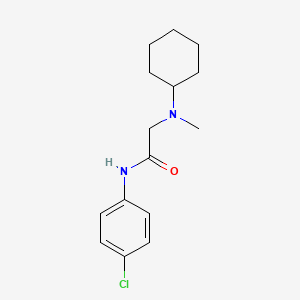
N-(4-Chloro-phenyl)-2-(cyclohexyl-methyl-amino)-acetamide
Overview
Description
N-(4-Chloro-phenyl)-2-(cyclohexyl-methyl-amino)-acetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a chloro-substituted phenyl ring, a cyclohexyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Chloro-phenyl)-2-(cyclohexyl-methyl-amino)-acetamide typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-chloroaniline with cyclohexylmethylamine to form an intermediate.
Acylation: The intermediate is then acylated using acetic anhydride or acetyl chloride to yield the final product.
Industrial Production Methods: In an industrial setting, the synthesis may be optimized for large-scale production by employing continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions, where the chloro group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(4-Chloro-phenyl)-2-(cyclohexyl-methyl-amino)-acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4-Chloro-phenyl)-2-(cyclohexyl-methyl-amino)-acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
N-(4-Chloro-phenyl)-2-(methyl-amino)-acetamide: Similar structure but lacks the cyclohexyl group.
N-(4-Bromo-phenyl)-2-(cyclohexyl-methyl-amino)-acetamide: Similar structure but with a bromo substituent instead of chloro.
Uniqueness: N-(4-Chloro-phenyl)-2-(cyclohexyl-methyl-amino)-acetamide is unique due to the presence of both the chloro-substituted phenyl ring and the cyclohexyl group, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[cyclohexyl(methyl)amino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O/c1-18(14-5-3-2-4-6-14)11-15(19)17-13-9-7-12(16)8-10-13/h7-10,14H,2-6,11H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZPYNAAHAXETPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=CC=C(C=C1)Cl)C2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901324931 | |
| Record name | N-(4-chlorophenyl)-2-[cyclohexyl(methyl)amino]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901324931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
36 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49645123 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
338428-43-6 | |
| Record name | N-(4-chlorophenyl)-2-[cyclohexyl(methyl)amino]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901324931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-chlorophenyl)thio]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B5760914.png)
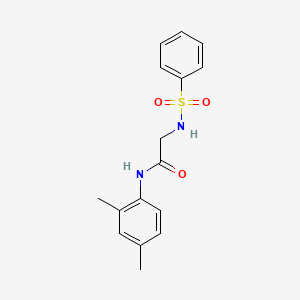
![4-[2-(4-chlorophenoxy)ethyl]morpholine](/img/structure/B5760939.png)
![3-cyclohexyl-N-[2-(4-fluorophenyl)ethyl]propanamide](/img/structure/B5760947.png)
PHOSPHORYL}PROPANOIC ACID](/img/structure/B5760958.png)

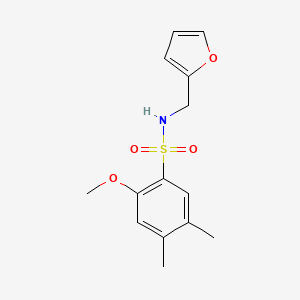
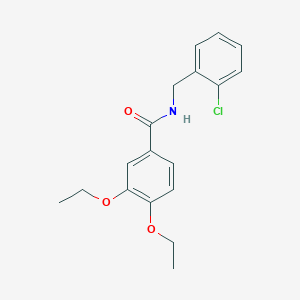
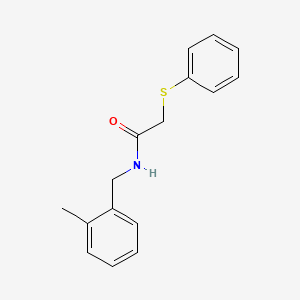
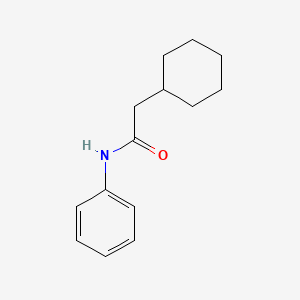
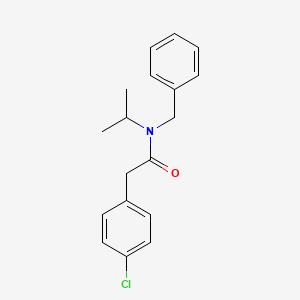
![N-[(2-CHLOROPHENYL)METHYL]-3-(2-METHYLPROPANAMIDO)BENZAMIDE](/img/structure/B5761011.png)
![4-[5-(4-tert-butylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5761019.png)
![2-[(2-chlorobenzyl)oxy]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5761030.png)
